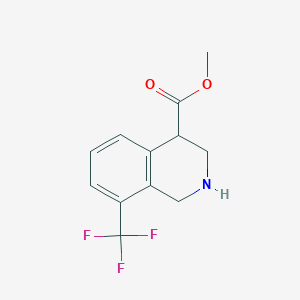

Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

説明

Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a synthetic heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a trifluoromethyl group at the 8-position and a methyl ester at the 4-position.

特性

IUPAC Name |

methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c1-18-11(17)9-6-16-5-8-7(9)3-2-4-10(8)12(13,14)15/h2-4,9,16H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUXEUXCTXRKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC2=C1C=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule through the use of carbon-centered radical intermediates .

化学反応の分析

Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .

科学的研究の応用

Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group can enhance the binding affinity and specificity of the compound to its target proteins.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the development of agrochemicals and materials.

作用機序

The mechanism of action of Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, such as enzymes and receptors. This interaction can result in the inhibition or activation of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on key analogs of tetrahydroisoquinoline derivatives, emphasizing substituent effects, biological activity, and synthetic relevance.

Table 1: Structural and Functional Comparison

Key Findings:

Positional Isomerism :

- The 7-trifluoromethyl isomer (CAS 1187830-67-6) differs from the target compound in the placement of the trifluoromethyl and ester groups. This positional shift may alter electronic distribution, solubility, and receptor binding. For instance, the C7-substituted analog’s hydrochloride salt suggests enhanced aqueous solubility compared to the neutral ester in the target compound .

- In contrast, trans-7 (from ) incorporates a pyridinyl group and a ketone, which confer distinct electronic and steric properties. Preliminary anti-coronavirus activity was reported for such derivatives, though the trifluoromethyl group’s role remains uncharacterized .

However, its electron-withdrawing nature may reduce nucleophilic reactivity at adjacent positions. Ester vs. Ketone: The methyl ester in the target compound may act as a prodrug motif (hydrolyzable to a carboxylic acid), whereas the ketone in trans-7 could participate in hydrogen bonding or redox reactions .

Neurotoxic Analogs: MPTP (), a tetrahydropyridine analog, highlights the neurotoxic risks associated with certain heterocyclic scaffolds. While structurally distinct from tetrahydroisoquinolines, this underscores the importance of substituent selection in avoiding unintended neurotoxicity .

Notes

- Data Limitations : The target compound’s specific properties are inferred from analogs due to sparse direct literature.

- Structural Sensitivity: Minor substituent changes (e.g., trifluoromethyl position) may drastically alter bioactivity.

- Safety : Neurotoxicity observed in MPTP underscores the need for cautious analog design .

生物活性

Methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (CAS Number: 1780803-68-0) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including research findings and case studies.

- Molecular Formula : C₁₂H₁₂F₃NO₂

- Molecular Weight : 259.22 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with a trifluoromethyl group and a methyl ester functional group.

Biological Activity Overview

-

Neuroprotective Effects :

- Research indicates that compounds similar to methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate exhibit neuroprotective properties. For instance, studies involving related tetrahydroisoquinoline derivatives have demonstrated their ability to mitigate neurotoxicity in models of Alzheimer's disease (AD) by reducing amyloid-beta (Aβ) toxicity and improving neuronal viability in vitro .

-

Anticonvulsant Activity :

- The compound's structural analogs have shown promise in anticonvulsant assays. In particular, derivatives have been tested in various seizure models (e.g., maximal electroshock and 6 Hz tests), where they displayed significant protective effects against seizures in animal models . This suggests a potential therapeutic application for seizure disorders.

- Cytotoxicity Studies :

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study utilized Drosophila melanogaster models to assess the neuroprotective effects of tetrahydroisoquinoline derivatives against Aβ toxicity. The results indicated that treatment with these compounds improved motor function and extended lifespan, suggesting a potential role in AD therapy .

Case Study 2: Anticonvulsant Efficacy

In a controlled study involving rodent models, several tetrahydroisoquinoline derivatives were administered at different dosages. The results indicated that certain compounds significantly reduced the frequency of seizures compared to controls, highlighting their potential as anticonvulsants .

The proposed mechanisms of action for methyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate include:

- Ion Channel Modulation : Similar compounds have been shown to interact with sodium and calcium channels, which are critical in neuronal excitability and signaling.

- Anti-inflammatory Effects : Some studies suggest that these compounds may exert anti-inflammatory effects, potentially through modulation of cytokine production or inhibition of inflammatory pathways.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。